2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde
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Overview
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a versatile organic compound with the molecular formula C13H26O2Si and a molecular weight of 242.43 g/mol . This compound is commonly used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent reactions to introduce the cyclopentyl and acetaldehyde moieties . The reaction conditions often include the use of bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to cleave the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde involves its reactivity as an aldehyde and silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved to reveal a hydroxyl group, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: Shares the silyl ether and aldehyde functionalities but lacks the cyclopentyl ring.
2-(Tert-butyldimethylsilyloxy)cyclobutylacetaldehyde: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is unique due to its combination of a cyclopentyl ring, silyl ether, and aldehyde functionalities, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclopentyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(10-11-14)8-6-7-9-13/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPREYQVYQRFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060028-53-5 |
Source
|
Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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